molecular formula C15H22N2O3S2 B2819832 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 1235373-79-1

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2819832
CAS No.: 1235373-79-1
M. Wt: 342.47
InChI Key: GYSNYVYNGKCFCY-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a cyclopropylsulfonyl group at the 1-position and a methylthiophene-2-carboxamide moiety at the 4-position.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-11-8-14(21-10-11)15(18)16-9-12-4-6-17(7-5-12)22(19,20)13-2-3-13/h8,10,12-13H,2-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSNYVYNGKCFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amine and a ketone, the piperidine ring can be formed via reductive amination.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the piperidine intermediate with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophene Carboxamide Moiety: The final step involves coupling the sulfonylated piperidine with 4-methylthiophene-2-carboxylic acid. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxamide group.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amines from the reduction of the carboxamide group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study the function of specific proteins or pathways in cells.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for disease progression.

Comparison with Similar Compounds

Structural Analogues of Piperidine-Based Compounds

Fentanyl Derivatives

Fentanyl analogs in and share the piperidin-4-yl scaffold but diverge in substituents and pharmacological targets:

Compound Name (IUPAC) Key Substituents Therapeutic Use/Notes Molecular Weight (g/mol) Reference
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide (Target Compound) Cyclopropylsulfonyl, methylthiophene carboxamide Unknown (hypothesized CNS/inflammatory) ~382.5 (estimated) N/A
4'-Methyl acetyl fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide) Phenethyl, phenylacetamide Opioid receptor agonist (illicit use) ~380.5
β-Methyl fentanyl (N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide) Phenylpropyl, propanamide Synthetic opioid (high potency) ~378.5
Ortho-fluorobutyryl fentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) Fluorophenyl, butanamide Illicit opioid variant ~412.5

Key Differences :

  • The target compound replaces the phenethyl/phenyl groups common in fentanyl analogs with a thiophene ring and cyclopropylsulfonyl group. This substitution likely reduces opioid receptor affinity and shifts activity toward non-opioid targets.
  • Fentanyl derivatives prioritize lipophilic aromatic groups (e.g., phenyl) for μ-opioid receptor binding, whereas the thiophene and sulfonamide in the target compound suggest alternative binding interactions .
Non-Opioid Piperidine Derivatives

and highlight piperidine-based compounds with distinct therapeutic applications:

Compound Name (IUPAC) Key Substituents Therapeutic Use/Notes Molecular Weight (g/mol) Reference
Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide) Naphthyridinone, trifluoromethyl biphenyl Atherosclerosis (lipoprotein-associated phospholipase A2 inhibitor) 718.80
(S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Cyclopropylsulfonyl, triazolo-pyrazine Undisclosed (kinase inhibitor candidate) ~414.4

Key Differences :

  • Goxalapladib incorporates a naphthyridinone core and biphenyl group, targeting inflammatory pathways in atherosclerosis, unlike the target compound’s thiophene-carboxamide motif .
  • The cyclopropylsulfonyl group in ’s compound is attached to a pyrrolidine ring instead of piperidine, highlighting flexibility in sulfonamide-based designs for kinase inhibition .

Pharmacological and Structural Implications

  • Metabolic Stability : The cyclopropylsulfonyl group in the target compound may enhance metabolic resistance compared to fentanyl analogs’ ester/amide linkages, which are prone to hydrolysis .
  • Therapeutic Hypotheses : Structural parallels to Goxalapladib () suggest possible anti-inflammatory or enzyme-modulating activity, though direct evidence is lacking.

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group, linked to a 4-methylthiophene-2-carboxamide moiety. The synthesis typically involves:

  • Formation of the Piperidine Ring : Cyclization reactions are utilized to construct the piperidine framework.
  • Sulfonylation : The piperidine is treated with cyclopropylsulfonyl chloride under basic conditions to introduce the sulfonyl group.
  • Coupling : The final step involves coupling the sulfonylated piperidine with 4-methylthiophene-2-carboxylic acid derivatives using coupling agents like EDCI and HOBt under mild conditions.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and neurodegenerative diseases .

Anticancer Properties

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For example:

  • Cell Viability Assays : MTT assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Effects

In vitro evaluations have shown that the compound possesses antimicrobial properties:

  • Inhibition of Pathogens : The compound has been tested against Gram-positive and Gram-negative bacteria, displaying effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study assessed the effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Antimicrobial Activity Assessment :
    • In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant growth inhibition, supporting its use as an antimicrobial agent.

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerMCF-715 µM
AnticancerA54910 µM
AntimicrobialStaphylococcus aureus5 µg/mL
AntimicrobialEscherichia coli8 µg/mL

Q & A

Q. Common Challenges :

  • Low yields during coupling steps due to steric hindrance from the cyclopropylsulfonyl group. Optimize reaction time and temperature (e.g., 60°C for 24 hours) .
  • Impurities from incomplete sulfonylation. Use excess sulfonyl chloride and monitor via TLC .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer:
Discrepancies in NMR or IR data can arise from conformational flexibility or solvent effects. Strategies include:

  • 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity between the piperidine, sulfonyl, and thiophene moieties .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., N-(piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide) to validate chemical shifts .
  • X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and hydrogen-bonding patterns .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:
Prioritize assays based on structural motifs:

  • Enzyme Inhibition : Test against kinases or proteases (e.g., trypsin) due to the sulfonamide group’s affinity for catalytic sites. Use fluorogenic substrates and measure IC₅₀ values .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) using tritiated antagonists .

Advanced: How to optimize reaction conditions for scale-up synthesis while maintaining yield?

Methodological Answer:

  • Solvent Selection : Replace DMF with acetonitrile or THF to reduce toxicity and improve scalability .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, Pd(OAc)₂ with Xantphos enhances cross-coupling efficiency .
  • Flow Chemistry : Implement continuous flow systems to improve heat transfer and reduce side reactions in exothermic steps (e.g., sulfonylation) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Assume acute toxicity (Category 4 for oral/dermal exposure) based on structurally similar sulfonamides. Use fume hoods, nitrile gloves, and PPE .
  • Waste Disposal : Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal .
  • First Aid : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with tert-butyl or phenyl groups) to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to evaluate heterocycle influence on potency .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes against targets like COX-2 or EGFR .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in water with 0.1% formic acid) to quantify purity and detect byproducts .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) with a CHNS analyzer; deviations >0.4% indicate impurities .
  • Melting Point : Compare observed m.p. with literature values for structurally related carboxamides (e.g., 180–185°C) .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Force Field Adjustment : Re-parameterize molecular dynamics simulations to account for solvation effects (e.g., explicit water models) .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways not predicted in silico .
  • Crystallographic Validation : Resolve protein-ligand co-crystal structures to verify binding poses .

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